molecular formula C24H22F2N4O B11330599 7-(3,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(3,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11330599
M. Wt: 420.5 g/mol
InChI Key: CSWAKNWDKWIQDM-UHFFFAOYSA-N
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Description

“7-(3,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the difluorophenyl and phenylpiperazinyl groups. Common synthetic routes may include:

    Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Difluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

    Attachment of Phenylpiperazinyl Group: This step may involve the use of piperazine derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

“7-(3,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the dihydroquinazolinone core to a quinazolinone.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce new functional groups to the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of quinazolinone derivatives with biological targets.

    Medicine: Potential therapeutic applications, such as anticancer, antiviral, or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-(3,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Phenylpiperazine Derivatives: Compounds with similar piperazine moieties but different aromatic groups.

Uniqueness

“7-(3,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” is unique due to the specific combination of difluorophenyl and phenylpiperazinyl groups attached to the quinazolinone core. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C24H22F2N4O

Molecular Weight

420.5 g/mol

IUPAC Name

7-(3,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H22F2N4O/c25-18-10-16(11-19(26)14-18)17-12-22-21(23(31)13-17)15-27-24(28-22)30-8-6-29(7-9-30)20-4-2-1-3-5-20/h1-5,10-11,14-15,17H,6-9,12-13H2

InChI Key

CSWAKNWDKWIQDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC(=CC(=C5)F)F

Origin of Product

United States

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